MK-3207 - 957118-49-9

MK-3207

Catalog Number: EVT-276075
CAS Number: 957118-49-9
Molecular Formula: C31H29F2N5O3
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MK-3207 (2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide) is a potent and orally bioavailable CGRP receptor antagonist. [] It belongs to the class of drugs known as "gepants," which are small molecule antagonists of the CGRP receptor. [, ] While initially investigated for the acute treatment of migraine, its development was discontinued due to concerns about potential liver toxicity. [, ] Despite this, MK-3207 remains a valuable tool in scientific research, particularly in understanding CGRP receptor pharmacology and developing novel CGRP receptor antagonists.

Synthesis Analysis

The synthesis of MK-3207 involves multiple steps, including the creation of a chiral piperazinone derivative. [, ] This chiral center is introduced via an asymmetric palladium-catalyzed hydrogenation of a cyclic sulfimidate in the presence of a chiral phosphine ligand. [] The synthesis process also includes the development of an efficient route to the hydrogenation substrate and the subsequent elaboration of the resulting cyclic sulfamate product to the desired piperazinone. [] Further details on the specific steps and conditions of the synthesis can be found in the cited research paper. [, ]

Molecular Structure Analysis

MK-3207's molecular structure incorporates a piperazinone ring system, a key feature contributing to its potent CGRP receptor antagonist activity. [, ] The molecule also contains a spirocyclic indene-pyrrolo-pyridine moiety, which likely contributes to its binding affinity and selectivity for the CGRP receptor. [, ] Modifications to the structure, particularly the incorporation of polar functionality, have been explored to improve pharmacokinetic properties like solubility and oral bioavailability. []

Mechanism of Action

MK-3207 acts by binding to the CGRP receptor, effectively blocking the binding of its natural ligand, CGRP. [, ] This antagonism prevents the activation of the receptor, which is involved in various physiological processes, including vasodilation and nociception. [, ] The high affinity of MK-3207 for the human and rhesus monkey CGRP receptors (Ki = 0.024 nM) makes it a highly potent antagonist. [] It demonstrates species selectivity, exhibiting lower affinity for CGRP receptors in other species, such as canine and rodent. []

Physical and Chemical Properties Analysis

MK-3207 possesses high potency for the CGRP receptor, with a Ki of 0.024 nM for both human and rhesus monkey receptors. [] Its tritiated analog, [3H]MK-3207, exhibits reversible and saturable binding to the human CGRP receptor, with a KD of 0.06 nM and a dissociation half-life (t1/2) of 59 minutes. [] Incorporation of polar groups into its structure has led to improved solubility at acidic pH. [] The compound also displays good oral bioavailability in monkeys. []

Pharmacological Research

MK-3207 is utilized extensively in pharmacological studies to investigate the role of CGRP receptors in various physiological and pathological conditions, particularly migraine. [, , , , , ]

Drug Development

The development and investigation of MK-3207 have provided valuable insights for the design and optimization of safer and more effective CGRP receptor antagonists for migraine treatment. [, ]

Imaging Studies

Radiolabeled analogs of MK-3207, such as [(11)C]MK-4232, have been developed and used as positron emission tomography (PET) tracers to visualize and quantify CGRP receptors in the brain. [, ] This application holds promise for understanding the distribution and function of CGRP receptors in both healthy individuals and those with neurological disorders.

Future Directions
  • Development of safer CGRP receptor antagonists: The structure-activity relationship data gleaned from the development of MK-3207 can inform the design of novel CGRP antagonists with improved safety profiles, particularly regarding potential liver toxicity. [, ]
  • Understanding the role of CGRP in other diseases: Beyond migraine, CGRP is implicated in various other conditions, such as cardiovascular disease and inflammatory disorders. [] MK-3207 and its analogs can be valuable tools for investigating the therapeutic potential of CGRP receptor modulation in these areas.

Properties

CAS Number

957118-49-9

Product Name

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide

IUPAC Name

2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide

Molecular Formula

C31H29F2N5O3

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C31H29F2N5O3/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40)/t25-,30+/m0/s1

InChI Key

AZAANWYREOQRFB-SETSBSEESA-N

SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

2-(8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro(4.5)dec-9-yl)-N-(2'-oxo-1,1',2',3-tetrahydrospiro(indene-2,3'-pyrrolo(2,3-b)pyridin)-5-yl)acetamide
MK 3207
MK-3207
MK3207

Canonical SMILES

C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Isomeric SMILES

C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.